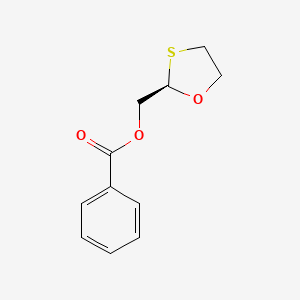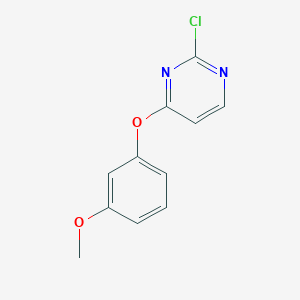
2-Chloro-4-(3-méthoxyphénoxy)pyrimidine
Vue d'ensemble
Description
“2-Chloro-4-(3-methoxyphenoxy)pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known for their versatile scaffold and medicinal significance . They have been used in the preparation of antivirals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involved the synthesis of a compound from 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed using spectroscopic studies and molecular structure investigation . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .Chemical Reactions Analysis
The chemical reactions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed by studying the theoretical DFT spectra . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” include a molecular weight of 220.65 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du « 2-Chloro-4-(3-méthoxyphénoxy)pyrimidine », en mettant l’accent sur les applications uniques :
Synthèse de colorants fluorescents
Ce composé est utilisé dans la synthèse de colorants fluorescents, tels que la 4′-(1,1′-(5-(2-méthoxyphénoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl)) dianiline. Ces colorants sont précieux dans les biosenseurs pour les dosages de protéines en raison de leurs propriétés de fluorescence .
Développement de biosenseurs
Les colorants fluorescents dérivés de ce composé peuvent être utilisés dans les biosenseurs, qui sont des outils essentiels pour les dosages de protéines. Ces dosages sont essentiels pour comprendre la concentration, l’activité et la structure des protéines dans divers domaines de recherche .
Création d’hétéroarylpyrimidines
Le this compound est impliqué dans la synthèse de 2-amino-4-hétéroarylpyrimidines. Ces composés ont une large gamme d’applications, notamment la chimie médicinale et le développement de médicaments .
Synthèse de dérivés de pyrrolopyridine
Ce composé chimique sert de précurseur dans la synthèse de dérivés cis- et trans-octahydropyrrolo[2,3]pyridine. Ces dérivés ont des activités pharmacologiques potentielles et pourraient être utilisés dans la découverte de médicaments .
Recherche anti-inflammatoire
Dans le domaine de la recherche anti-inflammatoire, des dérivés de ce composé ont été identifiés comme des inhibiteurs de NF-κB et AP-1, qui sont des protéines impliquées dans les réponses inflammatoires. Cette application a des implications significatives pour le développement de nouveaux médicaments anti-inflammatoires .
Intermédiaires pharmaceutiques
Le composé est également utilisé comme intermédiaire dans la fabrication pharmaceutique, contribuant à la création de divers produits médicinaux .
Mécanisme D'action
The mechanism of action of pyrimidine derivatives can be understood by studying their biological potency and the structure-activity relationship . They have been found to exhibit antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-HIV, anthelmintic, CNS depressants, and cardiac activities .
Safety and Hazards
Orientations Futures
The future directions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” research could involve the design and development of novel active pyrimidine scaffolds with more active and less harmful properties . This could be achieved by studying the recent medicinal applications and structure-activity relationship of pyrimidine associated analogs .
Propriétés
IUPAC Name |
2-chloro-4-(3-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZRVJGVPREYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
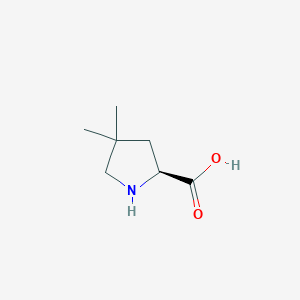
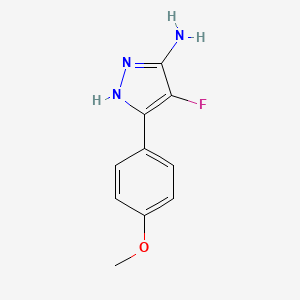

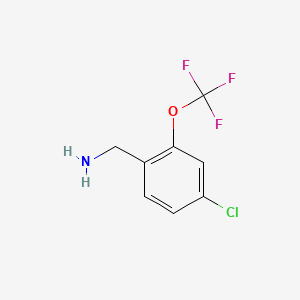
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
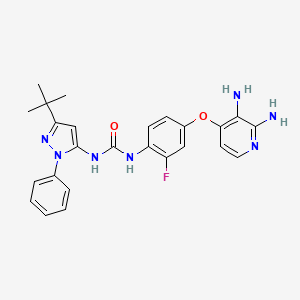
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
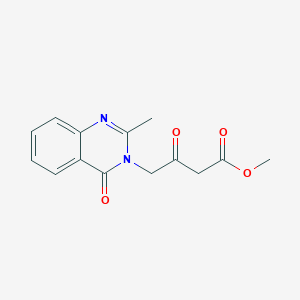

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
